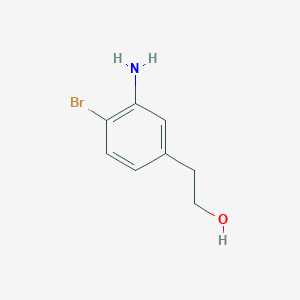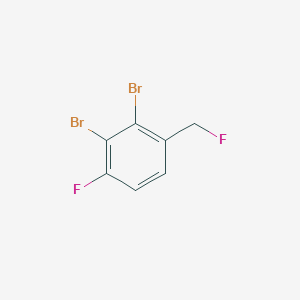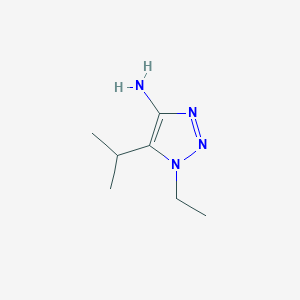
1-Cyclopropyl-2-methoxyethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-methoxyethane-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methoxyethane-1-sulfonamide can be achieved through several methods. One notable method involves the chemoenzymatic route using leucine dehydrogenase . This process starts with the oxidation of methylcyclopropyl ketone to cyclopropylglyoxylic acid, followed by reductive amination using leucine dehydrogenase. The resulting product is then subjected to reduction, methylation, and deprotection to yield the desired compound with high purity and yield .
Chemical Reactions Analysis
1-Cyclopropyl-2-methoxyethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-2-methoxyethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial properties .
Comparison with Similar Compounds
1-Cyclopropyl-2-methoxyethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
These compounds share similar structural features but may differ in their specific applications and reactivity
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-cyclopropyl-2-methoxyethanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-4-6(5-2-3-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
VTVTUCGAUYRVBC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)




![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)
![Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate](/img/structure/B13150513.png)



